molecular formula C10H11NO3 B1289841 3-(4-Amino-3-methoxyphenyl)acrylic acid CAS No. 104274-20-6

3-(4-Amino-3-methoxyphenyl)acrylic acid

Cat. No. B1289841
CAS RN: 104274-20-6
M. Wt: 193.2 g/mol
InChI Key: QGMNUFDKFDEQRV-HWKANZROSA-N
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Description

3-(4-Amino-3-methoxyphenyl)acrylic acid is a compound with the molecular formula C10H11NO3 . It is related to 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid, which is a hydroxycinnamic acid and a natural product found in various organisms .


Synthesis Analysis

The synthesis of related compounds involves condensation reactions. For instance, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid was synthesized by condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid to generate (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid, followed by hydrogenation in the presence of Pd/C .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational methods. For example, the molecular electrostatic potential (MEP) surface map of a related molecule was investigated with theoretical calculations at the B3LYP/6-311+G (d,p) levels .

Scientific Research Applications

Antioxidant Activity

3-(4-Amino-3-methoxyphenyl)acrylic acid: has been reported to exhibit significant antioxidant properties. This compound, a derivative of cinnamic acid, has been synthesized and investigated for its effects on oxidative stress. It has shown potential in scavenging free radicals and chelating iron, which are crucial in preventing oxidative damage. The compound’s ability to increase glutathione levels and enhance superoxide dismutase activity suggests its use in therapies aimed at mitigating oxidative stress-related disorders .

Testicular Injury Prevention

A recent study highlighted the potential of 3-(4-Amino-3-methoxyphenyl)acrylic acid in preventing testicular toxicity. The compound was effective in controlling nucleotide hydrolysis and reducing oxidative stress in testicular tissue, indicating its possible use in developing medications to alleviate male infertility caused by oxidative damage .

Future Directions

The future directions for research on this compound could involve further investigations into its physiological functions, bioaccessibility, and bioavailability dynamics . Additionally, its absorption, metabolism, and tissue accumulation could be studied in animal models .

properties

IUPAC Name

(E)-3-(4-amino-3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,11H2,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMNUFDKFDEQRV-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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